Zinc sulfite

Descripción general

Descripción

Zinc sulfite is an inorganic compound with the chemical formula ZnSO₃. It is a white crystalline solid that is relatively insoluble in water. This compound is primarily used in various industrial applications, including as a reagent in chemical synthesis and as a component in certain types of coatings and pigments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc sulfite can be synthesized through the reaction of zinc salts with sulfite ions. One common method involves the reaction of zinc sulfate with sodium sulfite in an aqueous solution:

ZnSO4+Na2SO3→ZnSO3+Na2SO4

Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc oxide with sulfur dioxide in the presence of water. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of this compound:

ZnO+SO2+H2O→ZnSO3⋅H2O

Types of Reactions:

Oxidation: this compound can undergo oxidation to form zinc sulfate.

Reduction: It can be reduced to elemental zinc and sulfur dioxide under specific conditions.

Substitution: this compound can participate in substitution reactions where the sulfite ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.

Reduction: Reducing agents like hydrogen gas or carbon monoxide can be used.

Substitution: Reactions with acids or other salts can lead to the formation of different zinc compounds.

Major Products Formed:

Oxidation: Zinc sulfate (ZnSO₄)

Reduction: Elemental zinc (Zn) and sulfur dioxide (SO₂)

Substitution: Various zinc salts depending on the reacting anion

Aplicaciones Científicas De Investigación

Electronic Applications

Zinc sulfide is widely used in the electronics industry due to its semiconductor properties.

1.1. Quantum Dots and Nanoparticles

ZnS nanoparticles are utilized in the production of quantum dots, which are crucial for various electronic applications, including displays and sensors. Their unique size-dependent optical properties make them suitable for photonic devices.

- Case Study : Research indicates that ZnS nanoparticles can enhance the performance of light-emitting diodes (LEDs) by improving light extraction efficiency .

1.2. Phosphorescent Materials

ZnS is known for its phosphorescent properties, making it valuable in glow-in-the-dark applications.

- Applications : Used in watch dials, emergency exit signs, and various decorative items. The FDA has approved ZnS for use in cosmetics, particularly for luminescent effects .

Biomedical Applications

Zinc sulfide has shown promise in medical applications, particularly in cancer therapy and antibacterial treatments.

2.1. Theranostic Nanotools

ZnS nanoparticles have been studied for their dual role as therapeutic and diagnostic agents (theranostics). They exhibit photocatalytic properties that can induce reactive oxygen species (ROS) upon UV excitation, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that UV-activated ZnS nanoparticles significantly increased cell death in squamous cell carcinoma and breast cancer cell lines compared to non-activated forms .

2.2. Antibacterial Agents

Silver-doped ZnS nanoparticles have been developed as effective antibacterial agents against various pathogens.

- Results : Research showed that silver-doped ZnS capped with chitosan exhibited over 99% antibacterial activity against Staphylococcus aureus and significant activity against Escherichia coli .

Agricultural Applications

Zinc sulfide is also employed in agriculture to enhance crop yield and nutrient uptake.

3.1. Foliar Applications

Studies have compared the effectiveness of foliar applications of zinc sulfate (ZnSO₄) versus zinc oxide nanoparticles (ZnO NPs) on crops like green beans and safflowers.

- Findings : Foliar application of ZnSO₄ improved seed yield more effectively than soil application, demonstrating enhanced plant performance under both normal and stress conditions .

3.2. Biofortification

ZnS plays a role in biofortification strategies aimed at increasing the zinc content in staple crops to combat nutritional deficiencies.

- Impact : Increased zinc levels in crops can lead to improved health outcomes for populations reliant on these staples .

Material Science Applications

Zinc sulfide is utilized in various materials science applications due to its unique optical and mechanical properties.

4.1. Coatings and Pigments

ZnS is commonly used as a pigment in paints, plastics, and rubber due to its brightness and stability.

- Usage : It is a key component of lithopone, a mixture used for low-gloss paints, enhancing durability and aesthetic appeal .

4.2. Mechanoluminescent Materials

Recent advancements have highlighted ZnS's mechanoluminescent properties, leading to its use in smart materials that emit light under mechanical stress.

- Applications : These materials have potential uses in safety applications where visual alerts are necessary under stress or impact conditions .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Electronics | Quantum dots, phosphorescent materials | Enhances LED performance; used in glow-in-the-dark products |

| Biomedical | Theranostic tools, antibacterial agents | Induces apoptosis in cancer cells; >99% antibacterial activity |

| Agriculture | Foliar applications | Improves crop yield; effective under stress conditions |

| Material Science | Coatings, mechanoluminescent materials | Used as pigments; emits light under mechanical stress |

Mecanismo De Acción

The mechanism by which zinc sulfite exerts its effects is primarily through its interaction with sulfite ions. In biological systems, this compound can act as an antimicrobial agent by disrupting the metabolic processes of microorganisms. The molecular targets include enzymes that are essential for microbial growth and survival. In industrial applications, this compound acts as a stabilizer and catalyst, facilitating various chemical reactions.

Comparación Con Compuestos Similares

- Zinc sulfate (ZnSO₄)

- Zinc sulfide (ZnS)

- Zinc oxide (ZnO)

Comparison:

- Zinc sulfate: More soluble in water and commonly used as a dietary supplement and in agriculture.

- Zinc sulfide: Used in optical materials and as a pigment due to its luminescent properties.

- Zinc oxide: Widely used in cosmetics, sunscreens, and as a semiconductor material.

Uniqueness of Zinc Sulfite: this compound’s unique properties include its relatively low solubility in water and its ability to act as a stabilizer in various industrial applications. Its specific interactions with sulfite ions also make it distinct from other zinc compounds.

Actividad Biológica

Zinc sulfite (ZnSO₃) is a compound that has garnered attention for its biological activities, particularly in the fields of microbiology, pharmacology, and environmental science. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by relevant case studies, research findings, and data tables.

Overview of this compound

This compound is a zinc salt of sulfurous acid and is typically encountered in the form of white crystalline powder. It is known for its potential applications in various industries, including agriculture, pharmaceuticals, and food preservation. Its biological activity is primarily attributed to its role as a source of zinc ions, which are essential for various biochemical processes in living organisms.

- Antioxidant Properties : this compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

- Enzyme Activity Modulation : Research indicates that this compound can enhance the activity of several enzymes. For instance, in a study involving Pholiota adiposa, varying concentrations of zinc sulfate (which can dissociate into zinc ions and sulfite) were found to significantly affect mycelial enzyme activities such as amylase, laccase, and catalase in a dose-dependent manner .

- Zinc Homeostasis : Zinc ions play a critical role in maintaining cellular homeostasis and are vital for the function of numerous metalloenzymes. This compound can contribute to the regulation of zinc levels within cells, thereby influencing various metabolic pathways.

1. Zinc Sulfate in Acne Treatment

A double-blind trial investigated the effects of oral zinc sulfate on patients with acne vulgaris. After 12 weeks, 58% of patients treated with zinc sulfate showed significant improvement compared to those receiving a placebo. Notably, there was an increase in serum vitamin A levels among those treated with zinc sulfate .

2. Zinc Sulfate as an Add-On Therapy for COVID-19

A retrospective observational study assessed the impact of zinc sulfate combined with hydroxychloroquine and azithromycin on hospitalized COVID-19 patients. The addition of zinc sulfate was associated with an increased likelihood of being discharged home and reduced mortality rates among patients who did not require intensive care .

3. Oxidative Stress and Protein Damage

Research has demonstrated that this compound can mediate oxidative damage through interactions with superoxide dismutase (SOD). The oxidation of (bi)sulfite by Cu,Zn-SOD leads to the generation of reactive sulfur radicals, which may contribute to protein damage in tissues .

Table 1: Enzyme Activity Correlation with Zinc Concentration

| Enzyme Activity | ZnSO₄ Concentration (μM) | Activity Level |

|---|---|---|

| Amylase | 200 | High |

| Laccase | 200 | High |

| Catalase | 200 | Moderate |

| Peroxidase | 200 | Low |

Note: Data derived from enzyme activity assays conducted on Pholiota adiposa treated with varying concentrations of ZnSO₄ .

Table 2: Clinical Outcomes in Acne Treatment

| Treatment Group | Number of Patients | Improvement (%) | Serum Vitamin A Change |

|---|---|---|---|

| Zinc Sulfate | 29 | 58 | Significant Increase |

| Placebo | 27 | 0 | No Change |

Note: Results from a clinical trial assessing the efficacy of zinc sulfate in treating acne vulgaris .

Propiedades

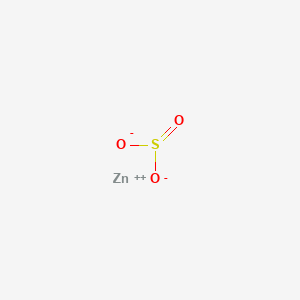

IUPAC Name |

zinc;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFJDYGOJKZCL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO3, O3SZn | |

| Record name | zinc sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884625 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-44-9 | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.